REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:19])=[C:6]([CH:8](Cl)[C:9]2[S:10][C:11]3[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=3[CH:13]=2)[CH:7]=1.[BH4-].[Na+].[OH-].[Na+].Cl>O.C1(C)C=CC=CC=1.O1CCOCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:19])=[C:6]([CH:7]=1)[CH2:8][C:9]1[S:10][C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[CH:13]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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620 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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3.8 L
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
|
5.5 L
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
551 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)C(C=1SC2=C(C1)C=CC=C2)Cl)F
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Name
|
|
Quantity
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410 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
1.6 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.3 L
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
56 (± 4) °C
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Type
|
CUSTOM
|
Details
|
by stirring at 52 to 60° C. for 39 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extraction
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Type
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DISTILLATION
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Details
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The organic layer was subjected to distillation under reduced pressure
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Type
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CUSTOM
|
Details
|
to distil off the solvent
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Type
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CUSTOM
|
Details
|
The residue was dried under reduced pressure
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Type
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DISSOLUTION
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Details
|
The obtained crystals were dissolved in 2-propanol (1 liter)
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Type
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TEMPERATURE
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Details
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methanol (1 liter) with heating
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Type
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STIRRING
|
Details
|
by stirring at 0° C. for 20.5 hours
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Duration
|
20.5 h
|
Type
|
FILTRATION
|
Details
|
The separated-out crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol (500 ml)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
39 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(CC=2SC3=C(C2)C=CC=C3)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 373 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |